molecular formula C24H18ClNO4S B11533732 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate

Cat. No.: B11533732
M. Wt: 451.9 g/mol
InChI Key: XLRQOXLQBXGCSB-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes methoxy groups, an imino linkage, and a benzothiophene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate typically involves multiple steps, including the formation of the imino linkage and the incorporation of the benzothiophene ring. Common reagents used in these reactions include methoxyphenyl derivatives, chlorinated benzothiophene compounds, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine-containing compounds .

Scientific Research Applications

2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity or receptor binding, leading to the compound’s observed effects .

Properties

Molecular Formula

C24H18ClNO4S

Molecular Weight

451.9 g/mol

IUPAC Name

[2-methoxy-4-[(4-methoxyphenyl)iminomethyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C24H18ClNO4S/c1-28-17-10-8-16(9-11-17)26-14-15-7-12-19(20(13-15)29-2)30-24(27)23-22(25)18-5-3-4-6-21(18)31-23/h3-14H,1-2H3

InChI Key

XLRQOXLQBXGCSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC

Origin of Product

United States

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